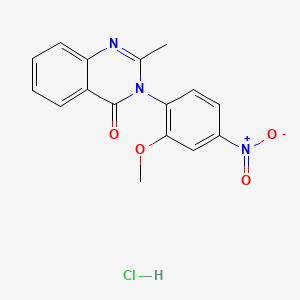![molecular formula C12H19NO2S B14362222 2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine CAS No. 90265-74-0](/img/structure/B14362222.png)
2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine is an organic compound characterized by its unique structure, which includes a dimethoxy group, a methylsulfanyl group, and an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxy Group: The initial step involves the protection of the ethanamine backbone with dimethoxy groups. This can be achieved through the reaction of ethanamine with dimethyl sulfate under basic conditions.
Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group to the phenyl ring. This can be accomplished through a nucleophilic substitution reaction using a suitable methylsulfanyl reagent.
Coupling Reaction: The final step involves the coupling of the protected ethanamine with the methylsulfanyl-substituted phenyl ring. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dimethoxy protecting groups, yielding the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Free amines.
Substitution: Halogenated, nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor to bioactive molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in radical polymerization.
2-(methylsulfanyl)ethan-1-amine: A related compound with a simpler structure.
Uniqueness
2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dimethoxy and methylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
| 90265-74-0 | |
Molekularformel |
C12H19NO2S |
Molekulargewicht |
241.35 g/mol |
IUPAC-Name |
2,2-dimethoxy-N-[(3-methylsulfanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-14-12(15-2)9-13-8-10-5-4-6-11(7-10)16-3/h4-7,12-13H,8-9H2,1-3H3 |
InChI-Schlüssel |
LGCYHUQOGPWRKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNCC1=CC(=CC=C1)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)



